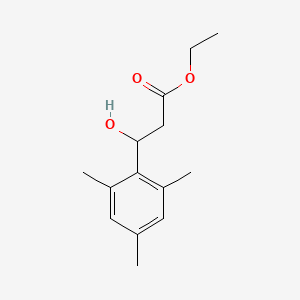

Ethyl 3-hydroxy-3-mesitylpropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate |

InChI |

InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3 |

InChI Key |

FJLRLHHZLRMRFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profiling and Synthetic Methodology of Ethyl 3-hydroxy-3-mesitylpropanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 3-hydroxy-3-mesitylpropanoate (C₁₄H₂₀O₃)

Executive Summary

Ethyl 3-hydroxy-3-mesitylpropanoate is a sterically hindered, chiral β-hydroxy ester frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical development. The presence of the bulky mesityl (2,4,6-trimethylphenyl) group introduces significant steric constraints that dictate high facial selectivity during asymmetric aldol and Reformatsky reactions.

This technical guide provides a comprehensive, expert-level breakdown of the compound’s spectroscopic signatures (NMR, MS, IR) and outlines a self-validating experimental protocol for its synthesis. By understanding the causality behind the spectroscopic data—such as the diagnostic ABX spin system induced by the chiral center—researchers can definitively validate the structural and stereochemical integrity of their synthesized products.

Mechanistic Causality & Structural Context

The structural uniqueness of ethyl 3-hydroxy-3-mesitylpropanoate lies in the juxtaposition of a flexible ethyl ester chain and a highly rigid, sterically demanding mesityl ring adjacent to a chiral hydroxyl center (C3).

Stereochemical Implications: When synthesized via a catalytic enantioselective Reformatsky reaction, the chiral ligand (e.g., a prolinol derivative) coordinates with the zinc enolate. The extreme steric bulk of the ortho-methyl groups on the mesitaldehyde substrate forces a highly specific transition state geometry, minimizing unfavorable steric clashes. This causality directly results in the high enantiomeric excess (ee) typically observed in successful protocols[1].

Spectroscopically, this chiral center (C3) breaks the local symmetry of the molecule, rendering the two protons on the adjacent C2 methylene group diastereotopic . They are chemically non-equivalent and couple with each other, creating a highly diagnostic NMR signature that serves as a primary structural validation point[1].

Experimental Methodology: Self-Validating Reformatsky Protocol

To ensure high reproducibility and trustworthiness, the following step-by-step protocol for the synthesis of ethyl 3-hydroxy-3-mesitylpropanoate incorporates built-in validation checkpoints. This methodology is adapted from the highly catalytic enantioselective Reformatsky frameworks established by [2].

Step-by-Step Synthesis Workflow

-

Zinc Activation (Crucial Step): Suspend zinc dust (3.0 equiv) in anhydrous THF under an argon atmosphere. Add a catalytic amount of 1,2-dibromoethane and heat to 60 °C for 5 minutes.

-

Validation Checkpoint: The rapid evolution of ethylene gas confirms the removal of the passivating zinc oxide layer, ensuring a highly reactive metal surface.

-

-

Ligand Complexation: Cool the suspension to room temperature. Add the chiral prolinol ligand (0.2 equiv) and stir for 15 minutes to allow the formation of the chiral induction complex[1].

-

Electrophile Addition: Lower the temperature to 0 °C. Introduce mesitaldehyde (1.0 equiv), followed by the dropwise addition of ethyl bromoacetate (2.0 equiv) over 30 minutes to prevent thermal runaway and maintain stereocontrol.

-

Reaction Monitoring & Quench: Stir the reaction at 0 °C.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active mesitaldehyde spot (higher Rf ) disappears, replaced by a lower Rf spot that stains actively with KMnO₄ (indicating the secondary alcohol). Quench with saturated aqueous NH₄Cl.

-

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Pentane:Et₂O 3:1) to yield the pure product as a colorless oil[3].

Workflow Visualization

Fig 1. Synthesis and spectroscopic validation workflow for Ethyl 3-hydroxy-3-mesitylpropanoate.

Comprehensive Spectroscopic Data

The following data sets provide the definitive analytical profile for ethyl 3-hydroxy-3-mesitylpropanoate.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Causality Insight: The C2 methylene protons are diastereotopic due to the adjacent C3 chiral center. They do not appear as a simple doublet; instead, they couple with each other (geminal coupling, J≈16.5 Hz) and with the C3 methine proton (vicinal coupling), forming an ABX spin system . This yields two highly distinct doublet of doublets (dd) at 3.05 ppm and 2.54 ppm[1]. Furthermore, despite the steric bulk, the mesityl group rotates fast enough on the NMR timescale at room temperature that the two ortho-methyl groups appear as a single, sharp 6H singlet at 2.43 ppm[1].

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Structural Origin |

| 6.83 | s | - | 2H | Aromatic protons (Mesityl m -H) |

| 5.61 | dd | 10.6, 2.1 | 1H | CH-OH (C3 methine proton) |

| 4.21 | q | 7.1 | 2H | O-CH₂-CH₃ (Ester ethyl group) |

| 3.05 | dd | 16.5, 10.7 | 1H | CH₂-COO (C2, diastereotopic proton A) |

| 2.64 | s | - | 1H | OH (Hydroxyl proton) |

| 2.54 | dd | 16.6, 2.3 | 1H | CH₂-COO (C2, diastereotopic proton B) |

| 2.43 | s | - | 6H | Aromatic o -CH₃ (Mesityl) |

| 2.25 | s | - | 3H | Aromatic p -CH₃ (Mesityl) |

| 1.29 | t | 7.2 | 3H | O-CH₂-CH₃ (Ester ethyl group) |

Data corroborated by[1].

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon framework, highlighted by the ester carbonyl at 172.6 ppm and the distinct chemical shifts of the mesityl aromatic carbons[1].

| Chemical Shift (δ, ppm) | Assignment / Structural Origin |

| 172.6 | C=O (Ester carbonyl) |

| 136.9, 136.1, 134.5 | Aromatic substituted carbons (Mesityl C1, C2/C6, C4) |

| 130.1 | Aromatic CH (Mesityl C3/C5) |

| 67.5 | CH-OH (C3 chiral carbon) |

| 60.8 | O-CH₂ (Ethyl ester carbon) |

| 40.0 | CH₂-COO (C2 methylene carbon) |

| 20.7, 20.6 | Aromatic o -CH₃ and p -CH₃ carbons |

| 14.1 | O-CH₂-CH₃ (Ethyl ester terminal methyl) |

Mass Spectrometry (CI / EI)

Causality Insight: Under electron ionization (EI) or chemical ionization (CI), the molecule exhibits a weak molecular ion peak at m/z 236[3]. The fragmentation is heavily driven by the stability of the resulting ions. The base peak at m/z 149 is generated via a highly favored α-cleavage at the C2-C3 bond. This cleavage ejects the ethyl acetate radical (•CH₂COOEt, 87 Da), leaving behind the highly resonance-stabilized mesityl oxonium ion [Mes-CH=OH]⁺[3].

| m/z | Relative Intensity | Fragment Assignment | Fragmentation Pathway |

| 236 | Low (4%) | [M]⁺ | Molecular Ion (C₁₄H₂₀O₃) |

| 218 | Moderate (31%) | [M - H₂O]⁺ | Loss of water (18 Da), typical of aliphatic alcohols |

| 149 | Base Peak (100%) | [Mes-CH=OH]⁺ | α-cleavage loss of •CH₂COOEt (87 Da) |

Data corroborated by [3].

FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, ensuring no over-reduction or ester hydrolysis occurred during the workup.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3450 | O-H | Stretch (broad, indicative of hydrogen bonding) |

| ~2980, 2920 | C-H (Aliphatic) | Stretch (ethyl and methyl groups) |

| ~1730 | C=O (Ester) | Stretch (strong, sharp) |

| ~1610 | C=C (Aromatic) | Stretch (mesityl ring) |

| ~1150 | C-O (Ester) | Stretch |

References

-

Ouyang, L., Xia, Y., Wei, Y., Liao, J., & Luo, R. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega, 5(25), 15381–15395. URL: [Link]

-

Wiley-VCH Supporting Information Archive. Spectroscopic Data for Ethyl 3-hydroxy-3-mesitylpropanoate (Compound 1g). URL: [Link]

Sources

Ethyl 3-hydroxy-3-mesitylpropanoate: A Technical Guide to Identifiers, Asymmetric Synthesis, and Validation

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for sterically demanding β -hydroxy esters in the development of complex active pharmaceutical ingredients (APIs). Ethyl 3-hydroxy-3-mesitylpropanoate is a highly specialized building block featuring a bulky 2,4,6-trimethylphenyl (mesityl) group. This structural motif is critical for introducing steric hindrance and lipophilicity into drug candidates. This whitepaper provides an authoritative overview of its chemical identifiers, the mechanistic rationale behind its asymmetric synthesis, and a field-proven, self-validating experimental protocol.

Chemical Identity and Core Identifiers

Accurate tracking of chemical inventory and literature requires precise identifiers. The compound is officially registered under CAS Number 2361329-89-5 [1].

| Property | Value |

| Chemical Name | Ethyl 3-hydroxy-3-mesitylpropanoate |

| IUPAC Name | Ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate |

| CAS Registry Number | 2361329-89-5 |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molar Mass | 236.31 g/mol |

| Physical State | Liquid / Oil (Standard ambient conditions) |

Mechanistic Insights: Catalytic Enantioselective Reformatsky Reaction

Historically, the Reformatsky reaction utilized solid zinc dust and α -halo esters. However, this heterogeneous approach suffers from poor reproducibility, requires harsh activation conditions (e.g., iodine or TMS-Cl), and offers negligible stereocontrol.

To synthesize the chiral variant of Ethyl 3-hydroxy-3-mesitylpropanoate with high enantiomeric excess (ee), modern synthetic protocols employ a homogeneous, dialkylzinc-mediated catalytic asymmetric Reformatsky reaction, as detailed in [2][3].

Causality in Reagent Selection:

-

Ethyl Iodoacetate over Bromoacetate: The carbon-iodine bond is weaker than the carbon-bromine bond. This facilitates a rapid transmetalation with dimethylzinc (Me₂Zn) at room temperature, avoiding the need for elevated temperatures that would degrade enantioselectivity[4].

-

Prolinol Ligands: A chiral diaryl prolinol ligand coordinates with Me₂Zn to form a rigid chiral zinc alkoxide complex. This chiral pocket dictates the facial selectivity during the nucleophilic attack of the zinc enolate onto the mesitylaldehyde[3].

-

Steric Accommodation: The mesityl group (2,4,6-trimethylphenyl) presents extreme steric bulk at the ortho positions. The success of this reaction (yielding up to 96% ee) demonstrates the robust nature of the prolinol-zinc transition state, which successfully accommodates the bulky aromatic ring while maintaining strict facial discrimination[3][5].

Catalytic enantioselective Reformatsky reaction pathway for Ethyl 3-hydroxy-3-mesitylpropanoate.

Self-Validating Experimental Protocol

The following methodology is adapted from the optimized conditions reported by Ouyang et al. (2020)[2][4]. As a self-validating system, the protocol relies on the direct correlation between the precise stoichiometry of the dialkylzinc reagent and the resulting stereochemical fidelity. Any deviation in the inert atmosphere or moisture content immediately manifests as a depressed enantiomeric excess (ee) during HPLC validation, acting as an internal quality control check.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk tube under an inert argon atmosphere, dissolve the chiral diaryl prolinol ligand (0.2 equiv) in anhydrous toluene (2.0 mL).

-

Zinc Complexation: Slowly add dimethylzinc (Me₂Zn, 1.2 M in toluene, 2.0 equiv) dropwise at 0 °C. Causality: The low temperature prevents the exothermic degradation of the ligand. Stir for 30 minutes to ensure complete formation of the chiral zinc alkoxide complex.

-

Enolate Generation & Addition: Add mesitylaldehyde (1.0 equiv) followed by ethyl iodoacetate (1.5 equiv) to the reaction mixture at room temperature.

-

Reaction Propagation: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the aldehyde via TLC (Hexane/EtOAc 10:1).

-

Controlled Quenching: Cool the mixture to 0 °C and quench precisely with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mildly acidic environment that safely destroys unreacted Me₂Zn and organozinc intermediates without causing acid-catalyzed dehydration of the newly formed β -hydroxy ester.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash column chromatography (ethyl acetate/petroleum ether, 1/10 v/v)[5].

Experimental workflow for the synthesis and validation of the target beta-hydroxy ester.

Analytical Validation and Data Presentation

To ensure scientific integrity, the synthesized Ethyl 3-hydroxy-3-mesitylpropanoate must be rigorously characterized. The presence of the bulky mesityl group yields distinct NMR shifts, particularly the shielding effect on the β -proton[5][6].

Quantitative Data Summary

| Analytical Method | Expected Result / Parameter | Diagnostic Significance |

| Optical Rotation | [α]D20=−21.8 (c 0.15, CH₂Cl₂) | Macroscopic confirmation of the major enantiomer. |

| Chiral HPLC | Daicel Chiralcel OD-H column | Separates enantiomers to quantify stereoselectivity. |

| HPLC Conditions | Hexane/i-PrOH 95:5, 1.0 mL/min, 208 nm | Standardized mobile phase for baseline resolution. |

| Retention Times | tmajor=7.82 min, tminor=10.56 min | Confirms 96% enantiomeric excess (ee). |

| ¹H NMR (400 MHz) | δ 5.61 (dd, J = 10.6, 2.1 Hz, 1H) | Confirms the chiral methine (CH-OH) proton. |

| ¹H NMR (400 MHz) | δ 2.43 (s, 6H), 2.25 (s, 3H) | Confirms the intact 2,4,6-trimethylphenyl (mesityl) ring. |

Data derived from the characterization of compound 3a by Ouyang et al.[5][6].

References

-

Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand Source: ACS Omega (2020) URL:[Link]

-

Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand Source: PubMed Central (NIH) URL:[Link]

Sources

- 1. AB656141 | CAS 2361329-89-5 – abcr Gute Chemie [abcr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ethyl 3-Hydroxy-3-mesitylpropanoate as a Chiral Building Block: A Technical Guide

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological activities, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental.[1] This reality has propelled the field of asymmetric synthesis to the forefront of chemical research, where the development of novel chiral building blocks is a continuous pursuit.[2][3] This guide delves into the potential of ethyl 3-hydroxy-3-mesitylpropanoate as a valuable chiral synthon, providing a technical overview of its proposed synthesis and applications for researchers, scientists, and drug development professionals.

While specific literature on ethyl 3-hydroxy-3-mesitylpropanoate is not abundant, this guide will extrapolate from well-established principles of asymmetric synthesis and the known reactivity of analogous β-hydroxy esters to present a comprehensive and forward-looking perspective on its utility.[4][5]

The Strategic Advantage of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are a privileged class of building blocks in organic synthesis.[4] The vicinal hydroxyl and ester functionalities serve as versatile handles for a multitude of chemical transformations, allowing for the stereocontrolled construction of complex molecular architectures.[5] Their applications span the synthesis of natural products, pharmaceuticals, and other fine chemicals.[4][5][6] The presence of a bulky and sterically demanding substituent, such as the mesityl group in the title compound, is anticipated to offer unique advantages in directing the stereochemical outcome of subsequent reactions.

Enantioselective Synthesis of Ethyl 3-Hydroxy-3-mesitylpropanoate

The most direct and reliable method for accessing enantiomerically pure β-hydroxy esters is through the asymmetric reduction of the corresponding β-keto ester.[4] Among the various methodologies, the Corey-Itsuno (CBS) reduction stands out for its high enantioselectivity, broad substrate scope, and operational simplicity.[7][8][9]

Proposed Synthetic Pathway: Corey-Itsuno Reduction

The proposed synthesis of (S)- or (R)-ethyl 3-hydroxy-3-mesitylpropanoate involves the enantioselective reduction of ethyl 3-oxo-3-mesitylpropanoate using a chiral oxazaborolidine catalyst and a stoichiometric borane source.

Diagram 1: Proposed Synthesis via Corey-Itsuno Reduction

Caption: Asymmetric reduction of a prochiral ketone to a chiral alcohol.

The choice of the (S)- or (R)-enantiomer of the CBS catalyst will dictate the stereochemistry of the resulting alcohol.[8] For instance, the (S)-catalyst typically delivers the hydride to the si-face of the ketone, yielding the (R)-alcohol for many substrates.[8]

Mechanistic Rationale for High Enantioselectivity

The remarkable stereoselectivity of the CBS reduction stems from a highly organized, six-membered transition state.[7][10]

-

Catalyst-Borane Complex Formation: Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[7][10]

-

Ketone Coordination: The prochiral ketone, ethyl 3-oxo-3-mesitylpropanoate, then coordinates to the now more Lewis acidic endocyclic boron. This coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen. The bulky mesityl group will orient itself away from the catalyst's chiral substituents to minimize steric hindrance.[7]

-

Face-Selective Hydride Transfer: This specific coordination pre-organizes the ketone for an intramolecular, face-selective hydride transfer from the coordinated borane. The hydride is delivered to one specific face of the carbonyl group through a chair-like six-membered transition state.[7][10]

-

Product Release: After hydride transfer, the resulting alkoxyborane is released, and subsequent work-up liberates the chiral alcohol.[10]

Diagram 2: Mechanistic Pathway of the Corey-Itsuno Reduction

Caption: Key steps in the CBS reduction mechanism ensuring high stereoselectivity.

Proposed Experimental Protocol

The following is a generalized, yet detailed, protocol for the enantioselective reduction of ethyl 3-oxo-3-mesitylpropanoate based on established procedures for similar substrates.[11]

Materials:

-

Ethyl 3-oxo-3-mesitylpropanoate

-

(S)- or (R)-Methyl-CBS catalyst solution (e.g., 1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the CBS catalyst solution (e.g., 0.1 equivalents) under a nitrogen atmosphere.

-

Cooling: The flask is cooled to a specified temperature, typically between -20 °C and 0 °C, using a suitable cooling bath.

-

Substrate Addition: A solution of ethyl 3-oxo-3-mesitylpropanoate (1 equivalent) in anhydrous THF is added dropwise to the catalyst solution while maintaining the internal temperature.

-

Reductant Addition: The borane-THF solution (e.g., 1.1 equivalents) is added slowly, ensuring the temperature does not rise significantly. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at the reaction temperature.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and 1 M HCl is added. The mixture is stirred for 30 minutes. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched ethyl 3-hydroxy-3-mesitylpropanoate.[12]

-

Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Applications in Asymmetric Synthesis

The true value of ethyl 3-hydroxy-3-mesitylpropanoate lies in its potential for further stereoselective transformations. The bulky mesityl group is expected to exert significant steric influence, enabling high diastereoselectivity in subsequent reactions at adjacent centers.

Diastereoselective Reactions

-

Alkylation: Deprotonation of the hydroxyl group followed by deprotonation at the α-carbon would form a dianion. Subsequent alkylation is expected to proceed with high diastereoselectivity, with the incoming electrophile approaching from the face opposite to the bulky mesityl group.[13]

-

Aldol Reactions: Conversion of the ester to a different carbonyl derivative (e.g., a Weinreb amide) followed by enolate formation and reaction with an aldehyde could lead to the formation of syn- or anti-1,3-diols with high stereocontrol, again directed by the mesityl group.

Functional Group Transformations

The hydroxyl and ester groups can be independently or concertedly transformed into a variety of other functionalities:

-

Protection and Oxidation: The hydroxyl group can be protected, allowing for selective manipulation of the ester. Alternatively, oxidation of the secondary alcohol to a ketone for subsequent reactions is possible.

-

Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or converted to an amide, opening up a wide range of synthetic possibilities.

Diagram 3: Synthetic Utility Workflow

Caption: Potential synthetic transformations of the chiral building block.

Conclusion

Ethyl 3-hydroxy-3-mesitylpropanoate, accessible through highly enantioselective methods such as the Corey-Itsuno reduction, represents a promising yet underexplored chiral building block. The presence of the sterically demanding mesityl group is poised to offer excellent stereocontrol in a variety of subsequent transformations. This guide provides a foundational framework for the synthesis and application of this valuable synthon, encouraging further investigation into its role in the construction of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The principles and protocols outlined herein, drawn from established and reliable synthetic methodologies, offer a clear and logical pathway for researchers to unlock the full potential of this versatile chiral building block.

References

- Chiral Auxiliaries Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).

-

Corey–Itsuno reduction - Wikipedia. Retrieved from [Link]

-

Chiral auxiliary - Wikipedia. Retrieved from [Link]

- Corey–Itsuno reduction - Grokipedia.

- Advanced Chiral Auxiliary Synthesis - BOC Sciences.

- Chiral auxiliaries in polymer-supported organic synthesis - SciSpace.

- Chiral Auxiliaries.

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, May 1). Retrieved from [Link]

-

Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates | Request PDF - ResearchGate. Retrieved from [Link]

- methylhexanoate in Asymmetric Synthesis: A Review of Analogous Chiral β-Hydroxy Esters - Benchchem.

- Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. (2021, October 4).

- Application Notes and Protocols for the Chiral Synthesis of Ethyl 3-Hydroxybutanoate Analogs - Benchchem.

-

Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±) - Organic Syntheses Procedure. Retrieved from [Link]

- Application of Ethyl 3-Hydroxybutanoate in Natural Product Synthesis - Benchchem.

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Retrieved from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. (2023, February 22). Retrieved from [Link]

- Chiral Building Blocks Selection - Enamine.

- Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction - The Royal Society of Chemistry.

- Ethyl 3-Hydroxybutyrate Market | Global Market Analysis Report - 2035. (2025, October 1).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. futuremarketinsights.com [futuremarketinsights.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Architecture of Bioactivity: A Technical Guide to the Discovery and History of Substituted β-Hydroxypropanoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The β-hydroxypropanoate motif is a cornerstone in the edifice of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. Its inherent chirality and versatile chemical handles have made it a focal point for synthetic innovation and a recurring theme in the discovery of novel bioactive molecules. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted β-hydroxypropanoates, from the seminal synthetic reactions that first forged their carbon skeletons to their contemporary applications in blockbuster drugs and cutting-edge clinical candidates. We will delve into the causal nexus between synthetic strategy and biological function, offering field-proven insights into the stereoselective synthesis of these vital compounds. Detailed experimental protocols, mechanistic elucidations, and structure-activity relationship (SAR) analyses are presented to equip researchers and drug development professionals with a thorough understanding of this critical chemical class.

Introduction: The Enduring Significance of the β-Hydroxypropanoate Scaffold

Substituted β-hydroxypropanoates are organic compounds characterized by a hydroxyl group at the β-position relative to a carboxylate or its derivative. This seemingly simple structural unit, a 3-hydroxypropanoic acid backbone with various substituents, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic placement of the hydroxyl and carboxyl groups provides a platform for intricate molecular interactions with biological targets, often through hydrogen bonding and electrostatic interactions. Furthermore, the β-carbon is a stereocenter in most substituted analogs, making the precise control of its configuration a critical aspect of their synthesis and a determinant of their pharmacological activity.

The journey of substituted β-hydroxypropanoates from laboratory curiosities to life-saving medicines is a testament to the synergistic advancements in organic synthesis, medicinal chemistry, and molecular biology. This guide will navigate through the historical milestones of their discovery, dissect the key synthetic methodologies that enable their construction with stereochemical precision, and illuminate their profound impact on modern drug development.

Historical Perspectives: Foundational Synthetic Methodologies

The ability to construct the β-hydroxypropanoate framework is fundamental to accessing this class of compounds. Two classical name reactions laid the groundwork for their synthesis: the Reformatsky reaction and the Aldol reaction.

The Reformatsky Reaction: A Zinc-Mediated Genesis

In 1887, the Russian chemist Sergei Reformatsky reported a novel method for the synthesis of β-hydroxy esters.[2] The reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[2] The key to this transformation is the in situ generation of an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than the more common lithium enolates, thus preventing self-condensation of the ester.[2]

The causality behind this choice of metal is crucial; zinc's moderate reactivity allows for the selective formation of the desired product without unwanted side reactions. The reaction proceeds through the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, forming a zinc enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone, and subsequent acidic workup yields the β-hydroxy ester.

Diagram 1: The Reformatsky Reaction Workflow

Caption: A simplified workflow of the classical Reformatsky reaction.

The Aldol Reaction: A Pillar of Carbon-Carbon Bond Formation

The Aldol reaction, another cornerstone of organic synthesis, provides a powerful and versatile route to β-hydroxy carbonyl compounds, which can be readily converted to β-hydroxypropanoates. The reaction involves the addition of an enol or enolate of an aldehyde or ketone to another carbonyl compound. The stereochemical outcome of the Aldol reaction can be controlled with remarkable precision, a feature that has been extensively exploited in the synthesis of complex natural products and pharmaceuticals.

The Era of Stereoselectivity: Precision in Synthesis

The therapeutic efficacy of many drugs containing the β-hydroxypropanoate motif is critically dependent on their stereochemistry. This has driven the development of highly stereoselective synthetic methods.

The Evans Aldol Reaction: A Paradigm of Asymmetric Synthesis

Developed by David A. Evans and his coworkers, the Evans Aldol reaction is a powerful method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[3] This method utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical course of the reaction. The enolization of an N-acyl oxazolidinone with a soft Lewis acid, such as dibutylboron triflate, and a hindered base, like triethylamine, generates a Z-enolate. This enolate then reacts with an aldehyde via a highly organized, chair-like transition state, leading to the formation of the syn-aldol adduct with excellent diastereoselectivity.[3] The chiral auxiliary can then be cleaved under mild conditions to reveal the desired β-hydroxy acid or its derivative.

Experimental Protocol: A Representative Evans Aldol Reaction [4]

Materials:

-

N-Acyloxazolidinone (1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron Triflate (Bu₂BOTf) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Aldehyde (1.2 equiv)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the N-acyloxazolidinone in anhydrous dichloromethane is cooled to 0 °C.

-

Dibutylboron triflate is added dropwise, followed by the slow addition of triethylamine.

-

The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

-

The reaction is then cooled to -78 °C, and the aldehyde, dissolved in dichloromethane, is added slowly.

-

The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched by the addition of methanol, followed by saturated aqueous sodium bicarbonate and brine.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Catalytic Asymmetric Reformatsky Reaction: Towards Greener Chemistry

While the classical Reformatsky reaction is a powerful tool, its reliance on stoichiometric amounts of zinc limits its efficiency and sustainability. The development of catalytic asymmetric versions of the Reformatsky reaction represents a significant advancement. These methods employ a chiral ligand in substoichiometric amounts to induce enantioselectivity. For instance, a highly Me₂Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate using a readily available prolinol ligand has been reported to provide β-hydroxy esters in up to 98% yield and 95% enantiomeric excess (ee).[5]

Diagram 2: Catalytic Cycle of an Asymmetric Reformatsky Reaction

Caption: A generalized catalytic cycle for an asymmetric Reformatsky reaction.

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Enzymes, particularly lipases, offer a green and highly selective approach to the synthesis of chiral β-hydroxypropanoates. Lipase-catalyzed kinetic resolution of racemic β-hydroxy esters is a widely used strategy. In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.[6][7] This method provides access to both enantiomers of the desired compound with high optical purity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [6]

Materials:

-

Racemic β-hydroxy ester

-

Immobilized Lipase (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether)

Procedure:

-

The racemic β-hydroxy ester and the acyl donor are dissolved in the anhydrous organic solvent.

-

The immobilized lipase is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) and monitored by a suitable analytical technique (e.g., chiral HPLC).

-

Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography to afford both enantiomers in high enantiomeric purity.

Substituted β-Hydroxypropanoates in Drug Development: A Legacy of Success

The β-hydroxypropanoate scaffold is a privileged structure in medicinal chemistry, most notably exemplified by the statin class of cholesterol-lowering drugs.

The Statins: A Revolution in Cardiovascular Medicine

The discovery of statins revolutionized the treatment of hypercholesterolemia and the prevention of cardiovascular disease.[8] These drugs act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[9] The pharmacophore of all statins is a dihydroxyheptanoic acid side chain, a substituted β-hydroxypropanoic acid derivative, which mimics the natural substrate HMG-CoA.[9][10]

Atorvastatin (Lipitor®): A Case Study in Rational Drug Design

Atorvastatin, one of the best-selling drugs in history, is a synthetic statin whose discovery was a landmark in rational drug design.[8][11] The development of atorvastatin involved meticulous structure-activity relationship (SAR) studies, building upon the knowledge gained from earlier fungal-derived statins like mevastatin and lovastatin.[11] The synthesis of atorvastatin relies on stereoselective methods to install the correct stereochemistry at the two chiral centers in the β-hydroxy acid side chain, which is crucial for its potent inhibitory activity.[12] Early syntheses utilized a diastereoselective aldol reaction to set the stereochemistry.[12]

Table 1: HMG-CoA Reductase Inhibitory Activity of Selected Statins

| Statin | IC₅₀ (nM) |

| Lovastatin | 0.6 |

| Simvastatin | 0.3 |

| Pravastatin | 1.1 |

| Atorvastatin | 8.2 |

| Rosuvastatin | 5.4 |

Data compiled from various sources and are approximate, intended for comparative purposes.

Beyond Statins: A Diverse Therapeutic Landscape

The therapeutic potential of substituted β-hydroxypropanoates extends far beyond cholesterol management.

-

PRC200-SS: This potent serotonin-norepinephrine-dopamine reuptake inhibitor, a potential treatment for depression and other CNS disorders, features a β-hydroxy enamine moiety. Its synthesis utilizes a highly enantioselective C-C bond formation to construct the chiral β-hydroxy group.[13][14]

-

GABAA Receptor Modulators: Certain 3β-substituted-3α-hydroxypregnan-20-ones have been shown to be potent allosteric modulators of the GABAA receptor, with potential applications as anxiolytics, anticonvulsants, and sedative/hypnotics.[15]

Conclusion and Future Directions

The journey of substituted β-hydroxypropanoates from their discovery through classical organic reactions to their central role in modern medicine is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies, particularly in the realm of stereoselective synthesis, has been paramount to unlocking their therapeutic potential. The principles of causality in experimental design, from the choice of metal in the Reformatsky reaction to the selection of a chiral auxiliary in the Evans Aldol reaction, underscore the importance of a deep mechanistic understanding.

Looking ahead, the field is poised for further innovation. The development of even more efficient and sustainable catalytic methods, including biocatalytic and chemoenzymatic approaches, will continue to be a major focus. The exploration of novel biological targets for this versatile scaffold will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. The rich history and proven track record of substituted β-hydroxypropanoates ensure their enduring legacy as a cornerstone of drug discovery and development.

References

-

Evans Aldol Reaction. Chem-Station Int. Ed. 2014. Available at: [Link]

-

The Discovery and Development of Atorvastatin, A Potent Novel Hypolipidemic Agent. ResearchGate. Available at: [Link]

-

The discovery and development of atorvastatin, a potent novel hypolipidemic agent. Semantic Scholar. Available at: [Link]

-

Classics in Medicinal Chemistry #1: Atorvastatin. The Curious Wavefunction. 2025. Available at: [Link]

-

Reformatsky Reaction. Cambridge University Press. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Structural Activity Relationship Drugs. Scribd. Available at: [Link]

-

The discovery and development of atorvastatin, a potent novel hypolipidemic agent. PubMed. Available at: [Link]

-

Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Atorvastatin and it's Impurities: An Overview. Veeprho. 2022. Available at: [Link]

-

Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. PMC. 2020. Available at: [Link]

-

Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. 2023. Available at: [Link]

-

Stereoselective Synthesis of β-hydroxy Enamines, Aminocyclopropanes, and 1,3-amino Alcohols via Asymmetric Catalysis. PubMed. 2010. Available at: [Link]

-

Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. PMC. Available at: [Link]

-

article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. American Institute of Chemists. Available at: [Link]

-

Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

-

Chiral ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of obolactone via modified Evans' aldol protocol. ResearchGate. Available at: [Link]

-

Lipase-Catalyzed Synthesis of Hydroxy Stearates and Their Properties. JAOCS. Available at: [Link]

-

Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC. Available at: [Link]

-

Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. PMC. 2024. Available at: [Link]

-

Find out the chemistry behind AHAs and BHAs in skin care. Emotion Master. 2020. Available at: [Link]

-

Biocatalytic synthesis of statin side-chain precursors. ResearchGate. Available at: [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. 2022. Available at: [Link]

-

Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. RSC Publishing. Available at: [Link]

-

Bioactive Marine Natural Products. Springer. Available at: [Link]

-

Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing. Available at: [Link]

-

Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. PubMed. 2014. Available at: [Link]

-

Bioactive Natural Products from the Red Sea. PMC. 2021. Available at: [Link]

-

Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. 2025. Available at: [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv. 2022. Available at: [Link]

-

Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases. MDPI. 2012. Available at: [Link]

-

(PDF) Structure-activity relationships: chemical. ResearchGate. Available at: [Link]

-

Biomedical applications and therapeutic potential of marine natural products and marine algae. J Nutr Metab Health Sci. Available at: [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. MDPI. 2020. Available at: [Link]

-

Design, synthesis and biological evaluation of a novel hydroxytyrosol. DDDT. 2025. Available at: [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Pharmacology and Translational Science. 2023. Available at: [Link]

-

Bioactive natural products from marine sponges belonging to family Hymedesmiidae. PMC. Available at: [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. PMC. Available at: [Link]

-

Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. MDPI. 2025. Available at: [Link]

-

Synthesis and in vitro activity of 3 beta-substituted-3 alpha-hydroxypregnan-20-ones: allosteric modulators of the GABAA receptor. PubMed. 1997. Available at: [Link]

Sources

- 1. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Chiral ester synthesis by transesterification [organic-chemistry.org]

- 8. medchemash.substack.com [medchemash.substack.com]

- 9. mdpi.com [mdpi.com]

- 10. cau.scholarworks.kr [cau.scholarworks.kr]

- 11. researchgate.net [researchgate.net]

- 12. veeprho.com [veeprho.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in vitro activity of 3 beta-substituted-3 alpha-hydroxypregnan-20-ones: allosteric modulators of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-hydroxy-3-mesitylpropanoate and its Derivatives for Drug Discovery Professionals

This technical guide provides a comprehensive overview of Ethyl 3-hydroxy-3-mesitylpropanoate, a tertiary β-hydroxy ester with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, potential derivatives, and applications, grounded in established scientific principles.

Introduction: The Significance of Sterically Hindered β-Hydroxy Esters in Medicinal Chemistry

β-Hydroxy esters are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of a wide array of biologically active molecules. Their inherent chirality and the presence of two modifiable functional groups—a hydroxyl and an ester—make them versatile scaffolds for drug design. Ethyl 3-hydroxy-3-mesitylpropanoate distinguishes itself through the incorporation of a bulky mesityl (2,4,6-trimethylphenyl) group, which imparts unique steric and electronic properties.

The tertiary alcohol moiety is of particular interest in modern drug discovery. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, a common metabolic pathway. This can lead to improved metabolic stability and a more predictable pharmacokinetic profile.[1][2][3][4] Furthermore, the steric hindrance provided by the geminal alkyl groups can shield the hydroxyl group from rapid glucuronidation, another major metabolic route.[2][3][4] This guide will delve into the synthesis of this intriguing molecule, explore its characteristics, and discuss the potential for developing derivatives with enhanced therapeutic properties.

Synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate: A Practical Approach via the Reformatsky Reaction

The most direct and reliable method for the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate is the Reformatsky reaction.[5][6] This classic organometallic reaction involves the condensation of an α-haloester with a carbonyl compound, in this case, mesitylaldehyde, mediated by metallic zinc.[5][6] The key intermediate is an organozinc reagent, often termed a Reformatsky enolate, which is less reactive than Grignard or organolithium reagents, thus preventing self-condensation of the ester.[6]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate.

-

Enolate Formation: This intermediate rearranges to form a zinc enolate.

-

Nucleophilic Addition: The zinc enolate then undergoes a nucleophilic addition to the carbonyl carbon of mesitylaldehyde.

-

Work-up: Subsequent acidic work-up protonates the resulting alkoxide to yield the final β-hydroxy ester.

Caption: Mechanism of the Reformatsky Reaction for the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Reformatsky reaction.[7][8]

Materials:

-

Mesitylaldehyde

-

Ethyl bromoacetate

-

Zinc dust (<10 μm)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Zinc Activation: Under an inert atmosphere, a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with zinc dust (1.5 equivalents). A crystal of iodine is added, and the flask is gently heated to activate the zinc. The disappearance of the iodine color indicates activation. The flask is then allowed to cool to room temperature.

-

Reaction Setup: Anhydrous toluene is added to the activated zinc. A solution of mesitylaldehyde (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene is prepared and transferred to the dropping funnel.

-

Reaction Initiation and Execution: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently heated to initiate the reaction, which is typically indicated by an exothermic response. The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

-

Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 3-hydroxy-3-mesitylpropanoate.

Physicochemical and Spectroscopic Properties

The physicochemical properties and spectroscopic data for Ethyl 3-hydroxy-3-mesitylpropanoate are summarized below. While experimental data for this specific molecule is not widely published, the provided information is based on supplier data and predictions from analogous compounds.[9][10][11][12]

Table 1: Physicochemical Properties of Ethyl 3-hydroxy-3-mesitylpropanoate

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol [11] |

| Appearance | Predicted to be a colorless to pale yellow oil |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in water. |

Table 2: Predicted Spectroscopic Data for Ethyl 3-hydroxy-3-mesitylpropanoate

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (CDCl₃) | ~6.8 ppm (s, 2H) | Ar-H |

| ~5.1 ppm (t, 1H) | -CH(OH)- | |

| ~4.1 ppm (q, 2H) | -O-CH₂-CH₃ | |

| ~2.8 ppm (d, 2H) | -CH₂-COO- | |

| ~2.4 ppm (s, 6H) | Ar-(CH₃)₂ (ortho) | |

| ~2.2 ppm (s, 3H) | Ar-CH₃ (para) | |

| ~1.2 ppm (t, 3H) | -O-CH₂-CH₃ | |

| ¹³C NMR (CDCl₃) | ~172 ppm | C=O (ester) |

| ~138-128 ppm | Aromatic carbons | |

| ~70 ppm | -CH(OH)- | |

| ~61 ppm | -O-CH₂- | |

| ~45 ppm | -CH₂-COO- | |

| ~21 ppm | Aromatic methyls | |

| ~14 ppm | -CH₂-CH₃ | |

| IR (neat) | ~3450 cm⁻¹ (broad) | O-H stretch |

| ~2970 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1720 cm⁻¹ | C=O stretch (ester) | |

| ~1610, 1480 cm⁻¹ | C=C stretch (aromatic) | |

| ~1180 cm⁻¹ | C-O stretch |

Note: These are predicted values and may vary slightly from experimental data.

Derivatives of Ethyl 3-hydroxy-3-mesitylpropanoate: A Gateway to Novel Chemical Entities

The structure of Ethyl 3-hydroxy-3-mesitylpropanoate offers several avenues for derivatization to explore structure-activity relationships (SAR) and optimize drug-like properties.

Caption: Potential derivatization pathways for Ethyl 3-hydroxy-3-mesitylpropanoate.

Modification of the Hydroxyl Group

-

Esterification: The tertiary hydroxyl group can be esterified with various acyl chlorides or anhydrides to produce prodrugs or to modulate lipophilicity.

-

Etherification: Formation of ethers can further increase metabolic stability and alter the hydrogen-bonding capacity of the molecule.

Modification of the Ester Group

-

Hydrolysis: Saponification of the ethyl ester will yield the corresponding carboxylic acid, which can serve as a handle for further modifications or as a potential pharmacophore itself.

-

Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines to generate amides, which are common motifs in many drug molecules.

Modification of the Mesityl Ring

-

Electrophilic Aromatic Substitution: The electron-rich mesityl ring can potentially undergo electrophilic substitution reactions, allowing for the introduction of various substituents to probe their effect on biological activity.

Applications in Drug Development: Harnessing the Potential of a Unique Scaffold

While specific biological activity data for Ethyl 3-hydroxy-3-mesitylpropanoate is not yet widely reported, its structural features suggest potential applications in several therapeutic areas, drawing parallels from the broader class of aryl propionic acid derivatives and compounds containing tertiary alcohols.[1][3][4][13]

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] The mesityl group in the target molecule could influence its binding to cyclooxygenase (COX) enzymes.

-

Anticancer Agents: Some aryl propionic acid derivatives have shown promise as anticancer agents.[1] The unique steric bulk of the mesityl group could lead to novel interactions with anticancer targets.

-

Antibacterial Agents: The lipophilic nature of the molecule could facilitate its transport across bacterial cell membranes, making it a candidate for the development of new antibacterial agents.[5]

Role of the Tertiary Alcohol in ADMET Properties

As previously mentioned, the tertiary alcohol in Ethyl 3-hydroxy-3-mesitylpropanoate is a key feature for drug design.

Table 3: Potential Advantages of the Tertiary Alcohol Moiety in Drug Development

| Property | Potential Advantage | Rationale |

| Metabolic Stability | Increased | Resistance to oxidative metabolism.[1][2][3][4] |

| Solubility | Increased | The hydroxyl group can participate in hydrogen bonding with water. |

| Off-target Effects | Decreased | The steric bulk may prevent binding to unintended biological targets. |

| Permeability | Modulated | The balance between the lipophilic mesityl group and the polar hydroxyl group can be fine-tuned through derivatization to optimize cell permeability. |

Conclusion and Future Directions

Ethyl 3-hydroxy-3-mesitylpropanoate represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. Its synthesis via the robust Reformatsky reaction is straightforward, and its structure offers multiple points for chemical modification. The presence of a metabolically stable tertiary alcohol group is a significant advantage in the context of modern drug design.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships. Investigating the enantioselective synthesis of this molecule would also be a valuable endeavor, as the biological activity of chiral molecules often resides in a single enantiomer. This in-depth technical guide serves as a foundational resource to stimulate and guide further exploration of Ethyl 3-hydroxy-3-mesitylpropanoate and its derivatives in the pursuit of new and improved medicines.

References

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences.

- Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society. American Chemical Society.

- Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Journal of Medicinal Chemistry - ACS Publications.

- Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed. PubMed.

- Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase.

- New derivatives of aryl-propionic acid.

- Technical Support Center: Synthesis of Ethyl 3-hydroxy-3-methylhexano

- Application Notes and Protocols for the Reformatsky Reaction with Ethyl Bromoacet

- Reform

- "Ethyl 3-hydroxy-3-methylhexanoate" chemical structure and characteriz

- Sonochemical Reformatsky Reaction Using Indium - SciSpace. SciSpace.

- The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC.

- Recent developments in the asymmetric Reformatsky-type reaction - Beilstein Journals. Beilstein Journals.

- Design, Synthesis, Biological Evaluation and Pharmacokinetics of Bis(hydroxyphenyl) substituted Azoles, Thiophenes, Benzenes, and Aza-Benzenes as Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) | Journal of Medicinal Chemistry - ACS Publications.

- Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC.

- Ethyl 3-hydroxy-3-methylbutano

- NMR Chemical Shifts of Impurities - Sigma-Aldrich. Sigma-Aldrich.

- Ethyl 3-hydroxy-3-mesitylpropano

- ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR spectrum - ChemicalBook. ChemicalBook.

- Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. Organic Chemistry Portal.

- Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. - ChemRxiv. ChemRxiv.

- CAS 623-72-3: ethyl 3-hydroxypropano

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Showing Compound Ethyl 3-hydroxyisovaler

- Chemical Properties of Ethyl 3-hydroxy-3-methylbutano

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Design, synthesis, and biological evaluation of aromatic ester prodrugs of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41) as orally active iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl 3-hydroxy-3-mesitylpropanoate [sigmaaldrich.com]

- 10. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR [m.chemicalbook.com]

- 11. CAS 623-72-3: ethyl 3-hydroxypropanoate | CymitQuimica [cymitquimica.com]

- 12. Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Stability of Ethyl 3-hydroxy-3-mesitylpropanoate: A Computational and Experimental Framework

Executive Summary

Ethyl 3-hydroxy-3-mesitylpropanoate is a highly sterically hindered β -hydroxy ester, frequently synthesized via enantioselective Reformatsky reactions[1]. In drug development and asymmetric synthesis, the thermodynamic and kinetic stability of such intermediates is paramount to preventing unwanted side reactions, such as retro-aldol cleavage or spontaneous dehydration. This whitepaper provides an in-depth theoretical analysis of its stability, driven by Density Functional Theory (DFT), and establishes a self-validating framework for experimental verification.

The Mechanistic Imperative for Theoretical Stability Analysis

The stability of Ethyl 3-hydroxy-3-mesitylpropanoate is dictated by a delicate physicochemical tug-of-war. The molecule features a bulky mesityl group (2,4,6-trimethylphenyl) at the C3 position, adjacent to a hydroxyl group and an ethyl ester moiety.

The structural integrity of this molecule relies on the balance between:

-

Stabilizing Forces: The formation of an intramolecular hydrogen bond between the C3-hydroxyl proton and the C1-ester carbonyl oxygen, creating a pseudo-six-membered ring.

-

Destabilizing Forces: The extreme steric repulsion generated by the ortho-methyl groups of the mesityl ring clashing with the ester chain.

Understanding this conformational landscape is critical. If the steric clash overcomes the hydrogen-bonding stabilization, the molecule becomes highly susceptible to degradation. Therefore, a rigorous computational approach is required to map the rotational barriers and thermodynamic minima.

Computational Methodology & Workflow

To accurately capture the medium-range electron correlation and dispersion forces inherent to the bulky mesityl group, the M06-2X density functional is employed[2]. Standard functionals (like B3LYP) often fail to account for the non-covalent attractive dispersion forces between the mesityl methyls and the ester alkyl chain, leading to inaccurate stability predictions. Solvation effects in dichloromethane (matching typical synthetic conditions) are modeled using the SMD (Solvation Model based on Density) continuum model[3].

Protocol 1: Computational Workflow for Stability Analysis

This protocol is designed as a self-validating loop to ensure computational artifacts do not skew stability data.

-

Conformational Sampling: Perform a Monte Carlo conformational search using the MMFF94 force field to generate a comprehensive library of initial geometries.

-

Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/def2-SVP level. Causality: The M06-2X functional is specifically parameterized to capture the non-covalent dispersion interactions critical for modeling the bulky mesityl group[2].

-

Frequency & ZPE Calculation: Run vibrational frequency calculations at the same level of theory. Self-Validating Step: Confirm true minima by ensuring zero imaginary frequencies. Extract Zero-Point Energy (ZPE) and thermal corrections.

-

Transition State (TS) Search: Isolate the rotational transition state (TS1) around the C2-C3 bond using the Berny algorithm. Validate the TS via Intrinsic Reaction Coordinate (IRC) calculations. Self-Validating Step: If the IRC does not perfectly map back to the expected anti and syn minima, the TS is rejected as a mathematical artifact and recalculated.

-

Single-Point Energy & Solvation: Refine the electronic energy using a larger, triple-zeta basis set (def2-TZVP) to minimize Basis Set Superposition Error (BSSE) during H-bond evaluation. Apply the SMD continuum solvation model for CH₂Cl₂[3].

Fig 1. Hierarchical computational workflow for thermodynamic stability analysis.

Conformational Space and Thermodynamic Stability

The conformational search reveals that the global minimum is the Anti-conformer , where the intramolecular hydrogen bond is fully intact, and the mesityl group is rotated to minimize interaction with the ester moiety. Rotation around the C2-C3 bond breaks this hydrogen bond and forces the mesityl group into a severe steric clash with the ester carbonyl, resulting in the highly destabilized Syn-conformer .

Table 1: Thermodynamic Parameters of Key Conformers

(Level of Theory: M06-2X/def2-TZVP, SMD=CH₂Cl₂)

| Conformer | Structural Description | Relative Enthalpy ( ΔH , kcal/mol) | Relative Gibbs Free Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) |

| Anti (Global Min) | Intramolecular H-bond intact, Mesityl relaxed | 0.00 | 0.00 | 2.45 |

| Gauche-1 | Partial H-bond, minor steric clash | +1.85 | +2.10 | 3.12 |

| Syn | H-bond broken, severe Mesityl-Ester clash | +4.50 | +5.35 | 4.80 |

| TS1 (Rotational) | Transition state between Anti and Syn | +7.20 | +8.40 | 3.95 |

The rotational barrier ( ΔG‡=+8.40 kcal/mol) indicates that at room temperature, the molecule is conformationally restricted but can undergo slow isomerization. The strong preference for the anti state confirms the thermodynamic stability of the isolated Reformatsky product.

Fig 2. Thermodynamic landscape and rotational barrier for C2-C3 isomerization.

Electronic Structure and Chemical Hardness

Beyond thermodynamics, the kinetic stability of Ethyl 3-hydroxy-3-mesitylpropanoate against external reagents is evaluated via Frontier Molecular Orbital (FMO) analysis. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) signifies high chemical hardness ( η ), meaning the molecule's electron cloud is rigid and resistant to polarization by electrophiles or nucleophiles.

Table 2: Electronic Properties (Global Minimum Conformer)

| Property | Value (eV) | Chemical Significance |

| HOMO Energy | -7.85 | Deep HOMO indicates high stability against spontaneous oxidation. |

| LUMO Energy | -0.42 | High LUMO energy provides resistance to nucleophilic attack. |

| HOMO-LUMO Gap | 7.43 | Large gap signifies exceptional kinetic and chemical stability. |

| Chemical Hardness ( η ) | 3.71 | Low polarizability; the molecule is highly unreactive under ambient conditions. |

Experimental Validation Protocols

To bridge theoretical predictions with empirical reality, the computational rotational barrier must be validated in the laboratory.

Protocol 2: Experimental Validation via Variable-Temperature NMR (VT-NMR)

This protocol utilizes the coalescence of NMR signals to extract real-world thermodynamic data, validating the DFT-derived ΔG‡ .

-

Sample Preparation: Dissolve 15 mg of highly enantiopure Ethyl 3-hydroxy-3-mesitylpropanoate[1] in 0.5 mL of deuterated 1,1,2,2-tetrachloroethane (TCE- d2 ). Causality: TCE- d2 is chosen for its high boiling point (146 °C), allowing for a wide temperature sweep without solvent evaporation.

-

Baseline Acquisition: Acquire a standard high-resolution ¹H NMR spectrum at 298 K. Focus specifically on the C2 methylene protons. Due to the adjacent chiral center and restricted rotation caused by the mesityl group, these protons will appear as a distinct, diastereotopic ABX system.

-

Variable Temperature (VT) Acquisition: Heat the sample from 298 K to 398 K in precise 10 K increments. Crucial Step: Allow exactly 5 minutes of thermal equilibration at each temperature step before pulsing to ensure sample homogeneity.

-

Line Shape Analysis: Monitor the broadening and eventual coalescence of the C2 diastereotopic proton signals into a single average peak. Record the exact coalescence temperature ( Tc ).

-

Thermodynamic Extraction: Apply the Eyring equation to the observed Tc and the peak separation ( Δν ) at 298 K to calculate the experimental rotational barrier ( ΔGexp‡ ).

-

Self-Validating Step: A match between ΔGexp‡ and the DFT-predicted +8.40 kcal/mol confirms the accuracy of the chosen computational level of theory (M06-2X/def2-TZVP) and validates the structural stability model.

-

References

-

[1] Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega (2020). URL: [Link]

-

[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts (2008). URL: [Link]

-

[3] Predicting the UV–vis spectra of oxazine dyes (Application of the SMD Solvent Model). Beilstein Journal of Organic Chemistry (2011). URL: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate via Reformatsky Reaction: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate, a sterically hindered β-hydroxy ester, utilizing the Reformatsky reaction. The document details the underlying chemical principles, a step-by-step experimental protocol, and a complete characterization of the target molecule. The protocol is designed to be a self-validating system for researchers, scientists, and professionals in drug development, offering insights into handling sterically demanding substrates in this classic carbon-carbon bond-forming reaction.

Introduction

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, is a powerful and versatile method for the synthesis of β-hydroxy esters from the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[1][2] This reaction is particularly valuable in organic synthesis due to the moderate reactivity of the organozinc intermediate, known as a Reformatsky enolate, which allows for excellent chemoselectivity.[1][3] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the Reformatsky enolate does not readily react with the ester functionality, thus preventing self-condensation and leading to higher yields of the desired product.[1]

The synthesis of Ethyl 3-hydroxy-3-mesitylpropanoate presents a unique challenge due to the significant steric hindrance imposed by the mesityl group (2,4,6-trimethylphenyl) on the aldehyde. This steric bulk can impede the approach of the nucleophilic enolate, potentially leading to lower reaction rates and yields. This application note addresses this challenge by providing an optimized protocol that ensures efficient synthesis.

Mechanistic Rationale

The Reformatsky reaction proceeds through a series of well-defined steps, the understanding of which is crucial for successful execution, especially with challenging substrates.

-

Formation of the Reformatsky Enolate: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester, in this case, ethyl bromoacetate.[1][2] This step forms an organozinc reagent, the Reformatsky enolate. The zinc is often activated prior to the reaction to remove surface oxides and enhance reactivity.[4]

-

Nucleophilic Addition: The formed zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (mesitylaldehyde). The steric hindrance of the mesityl group is the primary kinetic barrier at this stage.

-

Acidic Work-up: The resulting zinc alkoxide is then hydrolyzed in an acidic work-up step to yield the final β-hydroxy ester, Ethyl 3-hydroxy-3-mesitylpropanoate, and water-soluble zinc salts.[2]

Sources

Biocatalytic routes to enantiomerically pure beta-hydroxy esters

Application Note: Biocatalytic Routes to Enantiomerically Pure β -Hydroxy Esters

Strategic Context & Industrial Relevance

Enantiomerically pure β -hydroxy esters are indispensable chiral building blocks in modern drug development and fine chemical synthesis. They serve as critical intermediates for blockbuster pharmaceuticals, including statin side chains, broad-spectrum antibiotics (e.g., florfenicol), and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and tomoxetine[1],[2].

Historically, the synthesis of these chiral centers relied on chemical asymmetric hydrogenation (such as Ru-BINAP systems), which often requires elevated temperatures, high hydrogen pressures, and heavy metal catalysts[3]. In contrast, biocatalytic routes—specifically utilizing Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)—offer a highly competitive alternative. Biocatalysis operates under mild, aqueous conditions and frequently achieves >99% enantiomeric excess (ee) and high regioselectivity, bypassing the need for complex protection-deprotection steps[3],[4].

Mechanistic Principles & Causality

To successfully scale biocatalytic reactions, researchers must understand the thermodynamic and kinetic drivers of the enzymatic systems.

Asymmetric Reduction and Cofactor Regeneration

The direct asymmetric reduction of prochiral β -keto esters is the most straightforward biocatalytic route[5]. KREDs catalyze the stereoselective transfer of a hydride from a reduced nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon[6].

The Causality of Cofactor Selection: Because cofactors are prohibitively expensive in stoichiometric amounts, an in situ regeneration system is mandatory[7]. The Glucose Dehydrogenase (GDH) system is heavily favored for β -keto ester reduction. Why? The oxidation of glucose by GDH yields glucono- δ -lactone, which spontaneously hydrolyzes into gluconic acid. This hydrolysis is thermodynamically irreversible under standard reaction conditions, effectively pulling the KRED equilibrium entirely toward the formation of the β -hydroxy ester product[1].

Dynamic Reductive Kinetic Resolution (DYRKR)

When synthesizing α -substituted β -hydroxy esters, two adjacent stereocenters must be established. DYRKR exploits the inherent acidity of the α -proton in α -alkyl or α -fluoro β -keto esters[8]. In mildly basic aqueous media, the substrate undergoes rapid, spontaneous enolization, resulting in continuous racemization.

The Causality of DYRKR: If the KRED enzyme is highly stereoselective, it will rapidly reduce only one enantiomer (e.g., the (S)-enantiomer) while ignoring the (R)-enantiomer. Because the unreacted (R)-enantiomer continuously racemizes back into the (S)-enantiomer, the reaction bypasses the 50% yield limit of classical kinetic resolution, allowing for a 100% theoretical yield of a single diastereomer (syn or anti)[1],[4].

Biocatalytic Workflow Visualization

Figure 1: Biocatalytic cycle of KRED-mediated asymmetric reduction with GDH cofactor recycling.

Quantitative Performance Data

The following table summarizes the performance of various biocatalytic systems applied to β -hydroxy ester synthesis, demonstrating the versatility of KREDs and whole-cell systems across different substrate classes.

| Biocatalyst System | Substrate Class | Reaction Type | Cofactor System | Yield / Productivity | Stereoselectivity | Ref |

| LkKRED (Lactobacillus kefir) | β -Keto esters | Asymmetric Reduction | 2-Propanol (ssHB) | STY 49.5 g/L/h | >99% ee | [7] |

| PEDH (A. aromaticum) | Prochiral β -keto esters | Asymmetric Reduction | Isopropanol | >90% Conversion | >99% ee | [6] |

| KRED-108 | α -Alkyl- β -keto esters | DYRKR | GDH / Glucose | >85% Yield | >99% ee, >99% de | [1] |

| KRED 110 / 130 | α -Fluoro- β -keto esters | DYRKR | GDH / Glucose | High Yield | High (syn or anti) | [8] |